REACTION_CXSMILES
|
C[Mg]Cl.Cl[C:5]1[C:10]([N:11]=[C:12]=[S:13])=[CH:9][CH:8]=[C:7]([Cl:14])[N:6]=1.[C:15](=O)([O-])[O-].[Na+].[Na+].O>C1COCC1.CN(C=O)C>[Cl:14][C:7]1[N:6]=[C:5]2[S:13][C:12]([CH3:15])=[N:11][C:10]2=[CH:9][CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1N=C=S)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
99 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly dropwise via addition funnel over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by careful slow addition of sat'd aq. NH4Cl
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel with 200 mL EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a thick oil
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with an air
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 90° C. under nitrogen
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled slightly
|
Type
|
STIRRING
|
Details
|
The resulting slurry (total volume about 1.5 L) was stirred rapidly for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through a frit
|
Type
|
WASH
|
Details
|
rinsing with water
|
Type
|
CUSTOM
|
Details
|
dried in air and in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)SC(=N2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |